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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)piperazine

Cat. No.: B195711 Get Quote

Introduction

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine

class that has a complex history in pharmacological research. Initially identified as a major

active metabolite of the antidepressant drug trazodone, it was subsequently investigated as a

pharmacological tool to probe the serotonin (5-HT) system.[1] Its promiscuous binding profile

across various serotonin receptor subtypes has made it a subject of extensive research to

understand the nuances of serotonergic neurotransmission. This technical guide provides an

in-depth overview of the discovery, history, and detailed pharmacology of mCPP for

researchers, scientists, and drug development professionals.

Discovery and History
The first synthesis of mCPP is attributed to Thomas H. Wicker Jr. in his 1951 doctoral work at

the University of Florida, where it was explored as part of a series of potential novel

antihistamines. However, its significance in neuroscience research grew substantially with the

understanding of its metabolic relationship with trazodone. It was discovered that trazodone is

metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form mCPP.

In the mid-2000s, mCPP emerged as a designer drug, often found in pills marketed as

"ecstasy."[2] Despite this, its subjective effects are generally considered unpleasant, with users

reporting anxiety and headaches, which has limited its recreational use.[3]
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Synthesis
The synthesis of 1-(3-chlorophenyl)piperazine can be achieved through the reaction of 3-

chloroaniline with bis(2-chloroethyl)amine hydrochloride in a suitable solvent like xylene under

reflux conditions. An alternative method involves the reaction of 3-chloroaniline with

diethanolamine in the presence of a dehydrating agent.

Pharmacological Profile
mCPP is a non-selective serotonin receptor agonist with varying affinities and functional

activities across a range of 5-HT receptor subtypes. It also interacts with other neurotransmitter

systems, contributing to its complex pharmacological profile.

Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the affinity of mCPP for

various neurotransmitter receptors. The following table summarizes the binding affinities (Ki) of

mCPP for a range of human serotonin receptor subtypes.

Receptor Subtype Ki (nM)

5-HT1A 130

5-HT1B 160

5-HT1D 200

5-HT2A 32.1

5-HT2B 28.8

5-HT2C 3.4

5-HT3 360 - 1300 (IC50)

5-HT7 100

Serotonin Transporter (SERT) 230 (IC50)

Note: Data compiled from multiple sources. Ki values represent the concentration of the drug

that occupies 50% of the receptors in the absence of the natural ligand. IC50 values represent
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the concentration of a drug that inhibits a specific response by 50%.

Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist,

or inverse agonist at a receptor. The following table summarizes the functional activity

(EC50/IC50) of mCPP at key serotonin receptors.

Receptor Subtype Assay Type Functional Activity EC50/IC50 (nM)

5-HT1A [35S]GTPγS Binding Partial Agonist ~500

5-HT2A
Phosphoinositide

Hydrolysis
Partial Agonist ~1000

5-HT2C
Phosphoinositide

Hydrolysis
Agonist ~100

Note: Data compiled from multiple sources. EC50 represents the concentration of a drug that

gives half-maximal response. IC50 represents the concentration of a drug that inhibits a

specific response by 50%.

Signaling Pathways
The interaction of mCPP with serotonin receptors initiates a cascade of intracellular signaling

events. The primary signaling pathways for the most relevant 5-HT receptors are detailed

below.

5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

inhibitory G-protein, Gi/o.[2][3][4] Activation of this pathway leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the

activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly

activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to

hyperpolarization of the cell membrane and an inhibitory effect on neuronal firing.[2]
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Caption: 5-HT1A receptor signaling pathway activated by mCPP.

5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to the Gq/11 G-protein.[5][6][7] Upon activation,

Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG).[6][7] IP3 binds to receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+,

activates protein kinase C (PKC), which then phosphorylates various downstream target

proteins, leading to a cellular response.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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